N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea
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Overview
Description
N-[3-(2-methoxyphenyl)acryloyl]-N’-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an acrylamide moiety, and a piperazinyl sulfonyl phenyl group linked to a thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)acryloyl]-N’-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps. One common method starts with the preparation of the acrylamide intermediate, which is then reacted with the appropriate thiourea derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)acryloyl]-N’-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acrylamide moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(2-methoxyphenyl)acryloyl]-N’-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)acryloyl]-N’-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-methoxyphenyl)acryloyl]-N’-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}urea: Similar structure but with a urea moiety instead of thiourea.
N-[3-(2-methoxyphenyl)acryloyl]-N’-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
The uniqueness of N-[3-(2-methoxyphenyl)acryloyl]-N’-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characterization, and biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate thiourea derivatives with acrylamide compounds. Structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy, confirming the presence of key functional groups.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound had an IC50 value ranging from 5 to 20 µM against human leukemia and breast cancer cell lines, indicating potent antiproliferative activity. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives is well-documented. This compound has shown effectiveness against a range of bacterial strains.
- Data Table : Antimicrobial activity against selected pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
This compound acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-25-13-15-26(16-14-25)32(28,29)19-10-8-18(9-11-19)23-22(31)24-21(27)12-7-17-5-3-4-6-20(17)30-2/h3-12H,13-16H2,1-2H3,(H2,23,24,27,31)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXXTTXHOQPKHY-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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